molecular formula C14H20BrN3O4 B1280695 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine CAS No. 209959-33-1

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

Cat. No. B1280695
M. Wt: 374.23 g/mol
InChI Key: GDKYABNFMXOTAN-UHFFFAOYSA-N
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Description

“2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of compounds similar to “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which is further attached to a pyrimidine ring. The Boc groups serve as protecting groups for the amino group, preventing it from reacting with other functional groups during synthesis .


Chemical Reactions Analysis

The tert-butyloxycarbonyl protecting group (Boc group) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In the context of peptide synthesis, Boc-protected amino acid ionic liquids have been used as efficient reactants and reaction media .

Scientific Research Applications

Synthetic Methodologies

A rapid and flexible synthetic approach to {[bis(tert-butoxycarbonyl)amino]propyl}piperidines and related compounds is described, emphasizing a key step involving a three-component coupling process. This method is suitable for the synthesis of a new class of 5-HT4 ligands, highlighting the compound's role in facilitating complex organic syntheses (Russo et al., 2004).

Polymer Science

The ring-opening metathesis polymerization of amino acid-derived novel norbornene diester derivatives, including compounds related to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, was investigated. This work showcases the potential of these compounds in creating polymers with high molecular weights and good yields, contributing significantly to the field of polymer science (Sutthasupa et al., 2007).

properties

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKYABNFMXOTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475066
Record name Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

CAS RN

209959-33-1
Record name Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
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